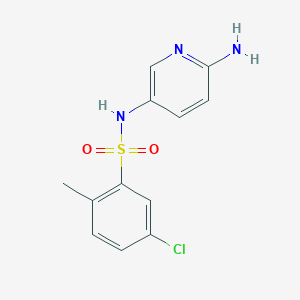

N-(6-アミノピリジン-3-イル)-5-クロロ-2-メチルベンゼンスルホンアミド

説明

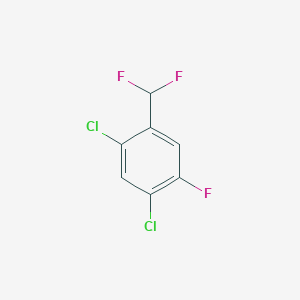

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん研究

この化合物は、抗がん療法における可能性について検討されています。N-(6-アミノピリジン-3-イル)-5-クロロ-2-メチルベンゼンスルホンアミドの誘導体は、HepG2(肝がん)およびMDA-MB-231(乳がん)などのヒトがん細胞株に対して細胞毒性を示しています。 この化合物の修飾は、がん細胞増殖に対する阻害効果を高めることを目的としています .

抗結核剤

この化合物の構造類似体は、結核(TB)と闘うために設計および合成されています。 これらの誘導体は、結核菌H37Raに対する抗結核活性について評価され、有望な第一線抗結核薬として作用する可能性を示唆する有意な阻害濃度(IC50)を示しました .

作用機序

Target of Action

The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Biochemical Pathways

Given its target, it’s likely that it affects the vegf signaling pathway, which plays a key role in angiogenesis, the formation of blood vessels from pre-existing ones .

生化学分析

Biochemical Properties

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide has been found to interact with enzymes such as myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states . This compound acts as a potent mechanism-based inhibitor of MPO .

Cellular Effects

The effects of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide on cells are primarily related to its inhibitory action on MPO. By inhibiting MPO, it can block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .

Molecular Mechanism

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide exerts its effects at the molecular level by binding to MPO and inhibiting its activity . This inhibition is mechanism-based, suggesting that the compound may form a covalent bond with the enzyme or cause a conformational change that results in loss of activity .

Temporal Effects in Laboratory Settings

It has been shown to inhibit MPO activity in vivo in a mouse model of peritonitis .

Metabolic Pathways

Given its inhibitory action on MPO, it may be involved in pathways related to inflammation and oxidative stress .

Subcellular Localization

As it interacts with MPO, a heme-containing peroxidase present in phagocytic cells , it may be localized to the sites where these cells are active.

特性

IUPAC Name |

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZSWBHWIWURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)

![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)

![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)